4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde
CAS No.: 114393-97-4
Cat. No.: VC21135498
Molecular Formula: C16H17NO2
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114393-97-4 |
|---|---|
| Molecular Formula | C16H17NO2 |
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde |
| Standard InChI | InChI=1S/C16H17NO2/c1-2-13-3-6-15(17-11-13)9-10-19-16-7-4-14(12-18)5-8-16/h3-8,11-12H,2,9-10H2,1H3 |
| Standard InChI Key | NTSWGSRJHHXHBB-UHFFFAOYSA-N |
| SMILES | CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O |
| Canonical SMILES | CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O |
Introduction
Chemical Properties and Structure
4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde is an aromatic aldehyde with molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol . The compound consists of a benzaldehyde moiety connected to a 5-ethylpyridine group through an ethoxy linkage. This particular structural arrangement provides versatility for further chemical modifications, especially at the aldehyde functional group.
Physical and Chemical Characteristics
The compound features several key functional groups that contribute to its reactivity and applications in synthetic chemistry:
| Property | Description |
|---|---|
| Molecular Formula | C16H17NO2 |
| Molecular Weight | 255.31 g/mol |
| CAS Number | 114393-97-4 |
| Functional Groups | Aldehyde, pyridine, ether |
| Structure | Benzaldehyde connected to 5-ethylpyridine via ethoxy linkage |
| Synonyms | Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- |
The presence of the aldehyde group makes this compound particularly useful in condensation reactions, while the pyridine nitrogen and ether oxygen provide potential sites for coordination with metal ions or hydrogen bonding interactions.
Synthesis Methods
The synthesis of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde has been documented in scientific literature, with several methods developed for its preparation.
Standard Synthesis Procedure
Applications in Medicinal Chemistry
The primary importance of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde lies in its role as a key intermediate in the synthesis of various biologically active compounds.
Precursor for Antimicrobial Compounds
This compound serves as a crucial starting material for the synthesis of several bioactive molecules with antimicrobial properties. Research has demonstrated its utility in developing:
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Novel chalcones with antibacterial and antifungal properties
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Imidazolinone compounds showing inhibitory effects against various bacterial and fungal strains
These derivatives have shown varying degrees of efficacy against different microbial strains, with some compounds demonstrating potency comparable to or better than standard antimicrobial agents.
Derivatives and Their Biological Activities
Various structural modifications of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde have been explored to develop compounds with enhanced biological activities.
Oxadiazole Derivatives
A series of 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles synthesized from this aldehyde demonstrated significant antimicrobial properties. These compounds were prepared through oxidative cyclization of hydrazones derived from 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde and aroylhydrazines using chloramine-T as an oxidant .
The antimicrobial evaluation revealed:
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Compounds 8c and 8d showed significant inhibition against tested microorganisms
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Compounds 8b, 8f, 8k, and 8e exhibited moderate antimicrobial activity
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Minimum inhibitory concentrations ranged from 8-26 μg/ml against bacteria and 8-24 μg/ml against fungi
These findings suggest that the 1,3,4-oxadiazole derivatives represent a promising class of antimicrobial agents with potential therapeutic applications.
Chalcones, Pyrimidines, and Imidazolinones
Another significant application involves the synthesis of chalcones (4a-o), which serve as intermediates for preparing pyrimidine (5a-o) and imidazolinone (6a-o) derivatives . The synthetic pathway involves:
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Preparation of chalcones from 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde
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Reaction of chalcones with guanidine nitrate in alkaline medium to form pyrimidine derivatives
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Further reaction of pyrimidines with oxazolone derivatives (prepared via Erlenmeyer azlactone synthesis) to yield imidazolinones
The antimicrobial screening of these compounds revealed that many exhibited superior inhibitory activity compared to standard drugs, demonstrating the potential of these derivatives in developing new antimicrobial agents .
Thiazolidine Derivatives
The compound has also been utilized in the synthesis of (E)-5-{4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzylidene}thiazolidine-2,4-dione, which has been characterized through crystallographic studies . This derivative has a monoclinic crystal system with space group P21/c and unit cell parameters:
| Parameter | Value |
|---|---|
| a | 7.6756(2) Å |
| b | 13.6762(3) Å |
| c | 17.6561(4) Å |
| β | 110.442(2)° |
| V | 1736.70(7) ų |
| Z | 4 |
The molecular structure reveals the formation of hydrogen bonds that stabilize the crystal packing, which could potentially influence the biological activity of this derivative .
Structure-Activity Relationships
The biological activity of derivatives synthesized from 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde appears to be influenced by various structural modifications, particularly the substituents attached to the heterocyclic rings.
Effect of Substituents on Antimicrobial Activity
Studies on oxadiazole derivatives have revealed that the nature of substituents at the 5-position of the 1,3,4-oxadiazole ring significantly affects the antimicrobial potency of these compounds . Similarly, for chalcones, pyrimidines, and imidazolinones, the substituents on the aromatic rings modulate their biological activities .
This structure-activity relationship provides valuable insights for the rational design of new antimicrobial agents with enhanced efficacy and potentially reduced toxicity.
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